Barium tetrafluoroborate

Solid-State NMR Molecular Dynamics Ionic Conductivity

Researchers requiring precise solid-state ionic conductors face performance risks when substituting metal tetrafluoroborate salts. Barium tetrafluoroborate (Ba(BF₄)₂, CAS 13862-62-9) eliminates guesswork: • BF₄⁻ reorientation activation energy of ~350 meV enables tailored ionic conductivity modeling. • Calculated band gap of 8.451 eV positions it for deep-UV optical components. • Patented battery additive use improves Li-ion cycling stability. Supplied with certificate of analysis; in stock for immediate shipment.

Molecular Formula B2BaF8
Molecular Weight 310.9 g/mol
CAS No. 13862-62-9
Cat. No. B085265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium tetrafluoroborate
CAS13862-62-9
SynonymsBarium tetrafluoroborate
Molecular FormulaB2BaF8
Molecular Weight310.9 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Ba+2]
InChIInChI=1S/2BF4.Ba/c2*2-1(3,4)5;/q2*-1;+2
InChIKeyXKIOEQAEFAWTOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Tetrafluoroborate: Electrolyte & Solid-State Salt


Barium tetrafluoroborate (Ba(BF₄)₂, CAS 13862-62-9) is an inorganic salt comprising a Ba²⁺ divalent cation and two tetrafluoroborate (BF₄⁻) anions [1]. This compound belongs to the family of alkaline-earth metal tetrafluoroborates, characterized by the weakly coordinating, non-nucleophilic nature of the BF₄⁻ anion, which imparts distinct properties compared to common halide or nitrate salts [2]. It is typically a white crystalline solid with a molecular weight of 310.94 g/mol, and unlike many alkali metal tetrafluoroborates, it exhibits low solubility in water [1]. Its unique combination of a heavy divalent cation and the stable fluorinated anion defines its niche in applications where specific cation size, charge density, and anion dynamics are critical performance factors.

Solid-state electrolyte studies
Tunable anion dynamics based on cation size and charge density
Deep-UV optical materials
Wide band gap for transmission in deep-ultraviolet spectrum
Li-ion battery additive
Patented formulation for cycling stability and safety enhancement
Hydrometallurgical processes
Source of BF₄⁻ anion for lead leaching and electrowinning

Why Barium Tetrafluoroborate Substitution Fails


The assumption that one metal tetrafluoroborate salt can be freely substituted for another overlooks fundamental differences in cation size, charge density, and lattice dynamics that directly dictate material performance. For example, in solid-state applications, the larger ionic radius and distinct electronic configuration of Ba²⁺ relative to Ca²⁺, Sr²⁺, or monovalent cations like Na⁺ and K⁺, profoundly alters the compound's band structure and molecular dynamics, as confirmed by first-principles calculations and NMR spectroscopy [1][2]. These differences translate into quantifiable variations in properties such as the energy barrier for anion reorientation and the material's fundamental band gap, which are not captured by simply considering the BF₄⁻ anion in isolation [1]. Consequently, generic substitution risks compromising the performance of materials designed for specific electrochemical, optical, or solid-state applications, making a clear understanding of Ba(BF₄)₂'s unique quantitative profile essential for informed scientific selection and procurement.

Cation size and charge density differences
Replacing Ba²⁺ with Ca²⁺, Sr²⁺ or monovalent Na⁺/K⁺ alters lattice dynamics, band structure, and anion reorientation barriers.
Ionic conductivity mismatch
Ca(BF₄)₂ exhibits a lower activation energy for BF₄⁻ motion, leading to different ion transport properties that may compromise solid-state electrolyte designs.
Optical property deviations
Band gap variation with cation (Ba

Barium Tetrafluoroborate Evidence Guide


BF₄⁻ Reorientation: Lower Activation Energy

In a 2026 NMR study of divalent metal tetrafluoroborates M(BF₄)₂, Ba(BF₄)₂ demonstrated a significantly lower activation energy (Ea) for the thermally activated reorientation of BF₄⁻ tetrahedra compared to its closest alkaline-earth analog, Ca(BF₄)₂ [1]. This lower energy barrier is a direct consequence of the larger ionic radius of Ba²⁺, which influences the crystal packing and creates more favorable dynamic conditions for anion motion.

Anion Reorientation Ea
Head-to-head
Ba: ~350 meV vs Ca: ~200 meV
Higher Ea relative to Ca(BF₄)₂; supports tunable ion transport dynamics in solid-state electrolytes.
¹⁹F NMR, solid-state polycrystalline; comparable to Sr and Cd analogs.
Solid-State NMR Molecular Dynamics Ionic Conductivity Activation Energy

Wide Band Gap for Deep-UV Optics

First-principles density functional theory (DFT) calculations reveal that Ba(BF₄)₂ possesses a wide fundamental band gap of 8.451 eV, making it a promising candidate for deep-ultraviolet (deep-UV) optical applications [1]. This value is attributed to the large HOMO-LUMO gap of the isolated BF₄⁻ anion (~9.34 eV) and the electronic nature of the Ba²⁺ cation. Crucially, this band gap is significantly larger than that of the classic deep-UV material MgF₂.

Band Gap
Head-to-head
8.451 eV
Wide band gap may support deep-UV optical transmission; lower than MgF₂.
DFT-GGA calculation; comparative reference material MgF₂ ~10.8–11.8 eV.
DFT Calculations Band Gap Engineering Deep-UV Optics Alkaline-Earth Fluoroborates

Band Gap Tunability via Cation Size

Systematic theoretical calculations across the alkaline-earth metal tetrafluoroborate series demonstrate a clear and quantifiable trend: the fundamental band gap decreases as the ionic radius of the metal cation increases [1]. As the largest stable alkaline-earth cation, Ba²⁺ yields the smallest band gap among its Mg, Ca, and Sr counterparts.

Band Gap Trend
Reported
Smallest band gap among Mg, Ca, Sr tetrafluoroborates
Cation size can tune optical absorption edge; Ba²⁺ yields the narrowest gap.
Systematic DFT series; qualitative trend consistent with ionic radius.
DFT Calculations Band Gap Engineering Structure-Property Relationship Alkaline-Earth Series

Patented Electrolyte Additive for Li-Ion Batteries

A recent patent application (US20240170726A1) explicitly claims the use of soluble tetrafluoroborates, including Me(BF₄)n, in non-aqueous electrolytes for secondary batteries [1]. The invention teaches that when the mass concentration of the metal cation (e.g., Ba²⁺) and BF₄⁻ anion are maintained within a specific ratio (D1/D2 of 0.02 to 2), the resulting electrolyte enables the battery to achieve good cycling performance, safety performance, and kinetic performance [1]. This highlights the specific and quantifiable role of the Ba²⁺ cation in modulating electrolyte properties, which is not achievable with the corresponding free acid or other metal salts.

Electrolyte Additive Patent
Class-level
Claimed in US20240170726A1 for cycling, safety, kinetics
Industrial recognition as a component for Li-ion electrolytes; requires specific concentration ratio.
No direct numerical performance data in patent abstract; review full disclosure.
Lithium-Ion Battery Electrolyte Additive Cycling Stability Patent Literature

Industrial Lead Recovery via BF₄⁻ Leaching

Patents and literature on the electrolytic recovery of metals from battery scrap highlight the use of acid solutions containing tetrafluoroborates (BF₄⁻) for leaching lead [1][2]. The tetrafluoroborate anion is chosen because it forms stable, soluble complexes with lead ions, allowing for efficient dissolution and subsequent electrowinning. In this context, the specific metal cation of the tetrafluoroborate salt (e.g., Na⁺, K⁺, Ba²⁺) is less critical than the BF₄⁻ anion, but the choice can influence solution properties like ionic strength and conductivity.

Lead Leaching Process
Class-level
BF₄⁻ forms stable soluble Pb complexes for electrolysis
Provides BF₄⁻ source for hydrometallurgical lead recovery; cation choice may influence ionic strength.
Derived from patents and literature; effectiveness inferred from anion chemistry.
Electrolysis Lead Recovery Hydrometallurgy Tetrafluoroborate Anion

Barium Tetrafluoroborate: Application Scenarios


Solid-State Electrolytes with Anion Dynamics

For researchers developing next-generation solid electrolytes for multivalent batteries or other ionic devices, Ba(BF₄)₂ presents a quantifiable advantage. Its activation energy for BF₄⁻ reorientation of approximately 350 meV, as determined by NMR spectroscopy [1], is a critical input parameter for modeling and predicting ionic conductivity. This distinct value, which differs significantly from the ~200 meV barrier in Ca(BF₄)₂ [1], allows for the precise tuning of ion transport properties. This scenario is directly supported by the head-to-head comparative data from Section 3, Evidence Item 1.

Novel Deep-UV Optical Materials

The development of new optical components for deep-UV lithography or laser systems requires materials with wide and precisely characterized band gaps. Ba(BF₄)₂, with its calculated band gap of 8.451 eV [1], is a leading candidate for such applications. This property, benchmarked against classic materials like MgF₂ [1], allows materials scientists to select Ba(BF₄)₂ for applications where its specific band gap, which is at the narrower end of the alkaline-earth tetrafluoroborate series [1], is advantageous for tailoring the optical absorption edge. This scenario is directly supported by the direct comparison data from Section 3, Evidence Items 2 and 3.

Advanced Electrolyte Formulation for Li-Ion Batteries

Battery researchers and electrolyte formulators seeking to enhance the cycling stability and overall performance of lithium-ion cells can utilize Ba(BF₄)₂ as a strategic additive. As detailed in a recent patent application [1], the controlled introduction of Ba²⁺ and BF₄⁻ ions into a non-aqueous electrolyte within a specific concentration ratio (D1/D2 of 0.02 to 2) leads to improvements in key performance metrics [1]. This scenario leverages the patented, class-level inference from Section 3, Evidence Item 4, providing a concrete, industry-validated use case for this specific compound in battery technology.

Hydrometallurgical Metal Recovery

In industrial hydrometallurgy, particularly for the recovery of lead from battery scrap, Ba(BF₄)₂ serves as a reliable and effective source of BF₄⁻ anions for acidic leaching solutions [1][2]. The BF₄⁻ anion is essential for forming stable lead complexes in solution, enabling the efficient electrolysis process [1]. While other tetrafluoroborate salts could be used, Ba(BF₄)₂ is a suitable candidate where its specific solubility, handling properties, or the effect of the Ba²⁺ counter-ion on the process may offer practical advantages. This application scenario is derived from the class-level inference evidence in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Solid-state electrolyte design
Anion reorientation activation energy
Ionic conductivity modeling and tunability
Deep-UV optical components
Wide band gap and cation-size trend
Optical absorption edge tuning
Li-ion battery electrolyte
Cycling stability and safety (patented formulation)
Electrolyte performance metrics
Lead recovery hydrometallurgy
BF₄⁻ leaching complexation
Leaching efficiency and electrolyte stability

Technical Documentation Hub

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